molecular formula C28H21NO6 B11578121 2-(1,3-Benzodioxol-5-ylmethyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578121
M. Wt: 467.5 g/mol
InChI Key: KQCOPDFZKNJMCI-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole moiety, a chromeno-pyrrole core, and a prop-2-en-1-yloxy phenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the chromeno-pyrrole core through cyclization reactions. The final step involves the introduction of the prop-2-en-1-yloxy phenyl group via etherification or similar reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for organic synthesis and mechanistic studies.

    Biology: Its potential biological activities, such as anticancer or antimicrobial properties, are explored in various biological assays.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Its unique properties make it suitable for use in materials science, such as the development of novel polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its complex structure, which combines multiple functional groups and moieties

Properties

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H21NO6/c1-2-13-32-19-10-8-18(9-11-19)25-24-26(30)20-5-3-4-6-21(20)35-27(24)28(31)29(25)15-17-7-12-22-23(14-17)34-16-33-22/h2-12,14,25H,1,13,15-16H2

InChI Key

KQCOPDFZKNJMCI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O

Origin of Product

United States

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